molecular formula C22H17NO5 B11477712 6-(7-methoxy-1,3-benzodioxol-5-yl)-1,2,3,9-tetrahydro-7H-cyclopenta[h]furo[3,4-b]quinolin-7-one

6-(7-methoxy-1,3-benzodioxol-5-yl)-1,2,3,9-tetrahydro-7H-cyclopenta[h]furo[3,4-b]quinolin-7-one

Cat. No.: B11477712
M. Wt: 375.4 g/mol
InChI Key: BGODNRKWKVEJSI-UHFFFAOYSA-N
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Description

6-(7-Methoxy-1,3-benzodioxol-5-yl)-1,2,3,9-tetrahydro-7H-cyclopenta[h]furo[3,4-b]quinolin-7-one is a complex organic compound with a unique structure that includes a methoxy group, a benzodioxole ring, and a cyclopenta-furo-quinoline system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(7-methoxy-1,3-benzodioxol-5-yl)-1,2,3,9-tetrahydro-7H-cyclopenta[h]furo[3,4-b]quinolin-7-one typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the benzodioxole ring through a cyclization reaction, followed by the introduction of the methoxy group via methylation. The cyclopenta-furo-quinoline system is then constructed through a series of condensation and cyclization reactions under controlled conditions, often using catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents, solvents, and catalysts is crucial to minimize costs and environmental impact while maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(7-Methoxy-1,3-benzodioxol-5-yl)-1,2,3,9-tetrahydro-7H-cyclopenta[h]furo[3,4-b]quinolin-7-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups, leading to simpler derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution can introduce various functional groups into the benzodioxole ring.

Scientific Research Applications

6-(7-Methoxy-1,3-benzodioxol-5-yl)-1,2,3,9-tetrahydro-7H-cyclopenta[h]furo[3,4-b]quinolin-7-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 6-(7-methoxy-1,3-benzodioxol-5-yl)-1,2,3,9-tetrahydro-7H-cyclopenta[h]furo[3,4-b]quinolin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-1,3-benzodioxole-5-carbaldehyde
  • 7-Methoxy-1,3-benzodioxol-5-ylamine hydrochloride
  • 1-benzo[1,3]dioxol-5-yl-indoles

Uniqueness

6-(7-Methoxy-1,3-benzodioxol-5-yl)-1,2,3,9-tetrahydro-7H-cyclopenta[h]furo[3,4-b]quinolin-7-one is unique due to its complex structure, which combines multiple functional groups and ring systems. This complexity allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C22H17NO5

Molecular Weight

375.4 g/mol

IUPAC Name

10-(7-methoxy-1,3-benzodioxol-5-yl)-13-oxa-16-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),7,9,11(15)-pentaen-12-one

InChI

InChI=1S/C22H17NO5/c1-25-16-7-12(8-17-21(16)28-10-27-17)18-14-6-5-11-3-2-4-13(11)20(14)23-15-9-26-22(24)19(15)18/h5-8H,2-4,9-10H2,1H3

InChI Key

BGODNRKWKVEJSI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3=C4C=CC5=C(C4=NC6=C3C(=O)OC6)CCC5

Origin of Product

United States

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